2-Bromo-7-methoxyquinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-bromo-7-methoxyquinazoline |
InChI |
InChI=1S/C9H7BrN2O/c1-13-7-3-2-6-5-11-9(10)12-8(6)4-7/h2-5H,1H3 |
InChI Key |
QQJISRKAAVSDCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=NC=C2C=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 7 Methoxyquinazoline and Analogous Structures
Retrosynthetic Analysis of the 2-Bromo-7-methoxyquinazoline Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections reveal logical and well-established synthetic transformations.
The most intuitive disconnection is the C2-Br bond. This step simplifies the target molecule to a 7-methoxyquinazoline (B158907) intermediate, which could exist as 7-methoxyquinazolin-2(1H)-one or a related precursor. This approach isolates the challenge of ring formation from the final halogenation step.
A further disconnection of the 7-methoxyquinazoline core itself leads to two main strategies for ring construction. The first involves breaking the N1-C2 and N3-C4 bonds, which points towards a synthesis from a substituted 2-aminobenzonitrile (B23959) and a one-carbon source like formic acid or carbon dioxide. rsc.org A second, more common disconnection across the C4-N3 and C4a-N1 bonds suggests a pathway starting from a derivative of 4-methoxyanthranilic acid and a source for the N3-C2 unit, such as formamide (B127407). wikipedia.orgnih.gov This latter approach is a variation of the well-known Niementowski quinazoline (B50416) synthesis. drugfuture.com
Precursor Synthesis Strategies for Quinazoline Ring Formation
The construction of the 7-methoxyquinazoline ring is the cornerstone of the synthesis. The choice of starting materials dictates the specific reaction conditions required for efficient cyclization.
One effective method for forming the quinazoline ring involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a nitrogen source. In the context of this compound, the key precursor would be 4-methoxy-2-aminobenzaldehyde. This compound can be reacted with formamide, which serves as both the nitrogen and one-carbon source (for C2 and N3), typically under thermal conditions or with microwave assistance to yield 7-methoxyquinazoline. Subsequent functionalization at the C2 position would then be required. While this is a viable route, the synthesis often proceeds through the more accessible anthranilic acid derivatives.
A widely employed and robust method for quinazoline synthesis is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide. wikipedia.orgdrugfuture.comwikipedia.org For the synthesis of the 7-methoxy substituted core, 2-amino-4-methoxybenzoic acid is the ideal starting material. Heating this anthranilate with formamide provides 7-methoxyquinazolin-4(3H)-one. This intermediate is a pivotal precursor for further modifications.
An alternative strategy involves the reaction of 2-amino-4-methoxybenzamide (B112565) with formic acid, which undergoes cyclization to form 7-methoxyquinazolin-4(3H)-one. semanticscholar.org This method is particularly useful when the corresponding benzamide (B126) is readily available.
| Starting Material | Key Reagent(s) | Intermediate Formed | Reaction Type |
|---|---|---|---|
| 4-Methoxy-2-aminobenzaldehyde | Formamide (HCONH₂) | 7-Methoxyquinazoline | Condensation/Cyclization |
| 2-Amino-4-methoxybenzoic Acid | Formamide (HCONH₂) | 7-Methoxyquinazolin-4(3H)-one | Niementowski Synthesis wikipedia.org |
| 2-Amino-4-methoxybenzamide | Formic Acid (HCOOH) | 7-Methoxyquinazolin-4(3H)-one | Cyclization semanticscholar.org |
Introduction of the Bromine Substituent at C-2
Once the 7-methoxyquinazoline core is established, the final step is the introduction of the bromine atom at the C-2 position. This can be achieved through direct halogenation of a quinazolinone precursor or via a two-step substitution process.
Direct halogenation is typically performed on a quinazolinone intermediate, such as 7-methoxyquinazolin-2,4(1H,3H)-dione or 7-methoxyquinazolin-2(1H)-one. The carbonyl group at C-2 can be converted into a bromo substituent using a strong brominating agent. Reagents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) are effective for this transformation. The reaction is generally conducted at elevated temperatures, converting the lactam (the -NH-C=O group) into the desired 2-bromo functionality. This method is direct but can require harsh conditions.
A more common and often milder approach involves a two-step sequence starting from a quinazolinone. First, the precursor, such as 7-methoxyquinazolin-2,4(1H,3H)-dione, is treated with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), to generate 2,4-dichloro-7-methoxyquinazoline. derpharmachemica.com
| Method | Precursor | Key Reagent(s) | Product | Notes |
|---|---|---|---|---|
| Direct Halogenation | 7-Methoxyquinazolin-2(1H)-one | POBr₃ or PBr₃/PBr₅ | This compound | Requires harsh, high-temperature conditions. |
| Nucleophilic Substitution | 7-Methoxyquinazolin-2,4(1H,3H)-dione | 1. POCl₃ | 2,4-Dichloro-7-methoxyquinazoline | A versatile two-step method offering better control. derpharmachemica.com |
| 2-Chloro-7-methoxyquinazoline derivative | 2. NaBr or HBr | This compound derivative |
Incorporation of the Methoxy (B1213986) Group at C-7
The introduction of the methoxy group at the C-7 position of the quinazoline ring is a critical step that can be achieved through two primary approaches: alkylation of a corresponding hydroxy-substituted quinazoline or by utilizing a starting material that already contains the desired methoxy group.
A common and direct method for introducing a methoxy group at the C-7 position is through the O-methylation of a 7-hydroxy-2-bromoquinazoline precursor. This alkylation reaction is typically achieved by treating the hydroxyquinazoline with a suitable methylating agent in the presence of a base.
The general reaction involves the deprotonation of the hydroxyl group by a base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with the methylating agent.
Table 1: Reagents for O-Methylation of Hydroxyquinazolines
| Reagent Type | Examples | Role in Reaction |
|---|---|---|
| Methylating Agent | Methyl iodide (CH₃I), Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Source of the methyl group. |
| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Cesium carbonate (Cs₂CO₃) | Deprotonates the hydroxyl group to form a phenoxide. |
| Solvent | Dimethylformamide (DMF), Acetone, Acetonitrile | Provides a medium for the reaction. |
A plausible synthetic route starts from a methoxy-substituted aniline (B41778), such as 3-methoxyaniline. The synthesis of a key intermediate, 3-bromo-4-methoxyaniline, has been reported through a three-step process involving bromination, etherification, and nitro-reduction of p-nitrochlorobenzene. This intermediate can then be utilized in established quinazoline ring-forming reactions.
One common method for constructing the quinazoline core is the reaction of a substituted anthranilic acid derivative with a one-carbon source. For example, 2-amino-4-methoxybenzoic acid can be a suitable starting material. This can be cyclized with a reagent like formamide or other C1 sources to form the corresponding quinazolinone, which can then be halogenated at the 2-position.
Another versatile approach involves the condensation of a 2-amino-4-methoxybenzaldehyde (B1267418) or a related ketone with a nitrogen source, such as guanidine, to form the 2-amino-7-methoxyquinazoline intermediate. The 2-amino group can then be converted to a bromo substituent via a Sandmeyer-type reaction.
Table 2: Key Methoxy-Substituted Precursors for Quinazoline Synthesis
| Precursor | Potential Synthetic Route to this compound |
|---|---|
| 2-Amino-4-methoxybenzoic acid | Cyclization to 7-methoxyquinazolin-4-one, followed by chlorination and subsequent bromination or direct functionalization. |
| 2-Amino-4-methoxybenzaldehyde | Condensation with a nitrogen source (e.g., guanidine) to form 2-amino-7-methoxyquinazoline, followed by diazotization and bromination. |
These precursor-based strategies offer flexibility in the synthesis of a variety of substituted quinazolines by modifying the starting materials.
Advanced Synthetic Techniques and Process Optimization
In recent years, significant efforts have been directed towards developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of complex heterocyclic compounds like this compound. These advanced techniques focus on minimizing waste, reducing the number of synthetic steps, and employing greener reaction conditions.
A notable example of a telescoping process in the synthesis of a related bromo-methoxy-quinazoline derivative is the improved synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline. jst.go.jpnih.gov The original multi-step synthesis involved four separate isolation processes. jst.go.jpnih.gov By implementing a telescoping approach, the number of isolations was reduced to two, leading to a significant 18% increase in the total yield while maintaining the purity of the final product. jst.go.jpnih.gov This was achieved by carefully selecting a common solvent for consecutive steps and avoiding the isolation of intermediate compounds. jst.go.jp
| Key Advantage | Stepwise control | Increased efficiency, reduced waste |
This example highlights the potential of telescoping processes to significantly enhance the efficiency of synthesizing complex quinazoline structures like this compound.
The principles of green chemistry are increasingly being applied to the synthesis of halogenated quinazolines to minimize the environmental impact of chemical manufacturing. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov The synthesis of various quinazoline derivatives has been successfully achieved using microwave-assisted protocols, including catalyst- and solvent-free conditions. nih.gov For instance, the reaction of 2-aminobenzophenones with aldehydes and ammonium (B1175870) acetate (B1210297) under microwave heating provides a rapid and efficient route to substituted quinazolines. nih.gov
Solvent-Free and Catalyst-Free Reactions: Conducting reactions in the absence of solvents, or in environmentally benign solvents like water, is a key aspect of green chemistry. Several solvent-free methods for quinazoline synthesis have been reported, often in combination with microwave irradiation or the use of solid-supported reagents. nih.gov These methods not only reduce the environmental burden of organic solvents but also simplify the work-up and purification procedures.
Use of Greener Catalysts: The development of non-toxic and recyclable catalysts is another important area of green chemistry. For the synthesis of quinazolines, various greener catalytic systems have been explored, including the use of ionic liquids and magnetically separable nanocatalysts. nih.gov For example, a magnetic ionic liquid has been used as a recyclable catalyst for the one-pot synthesis of quinazolines in high yields under solvent-free conditions. frontiersin.org Furthermore, ultrasound-assisted synthesis using copper oxide nanocubes as a heterogeneous catalyst has been employed for the production of functionalized quinazolines from 2-bromobenzaldehydes. mdpi.com
These green chemistry approaches offer promising avenues for the sustainable production of this compound and other halogenated quinazoline derivatives, aligning with the growing demand for environmentally responsible chemical synthesis.
Reactivity and Derivatization Strategies of 2 Bromo 7 Methoxyquinazoline
Nucleophilic Substitution Reactions at C-2
The electron-deficient nature of the quinazoline (B50416) ring system, further enhanced by the electronegativity of the nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) at the C-2 position. The bromine atom can be readily displaced by a variety of nucleophiles.
A diverse range of heteroatom nucleophiles can be employed to displace the bromide at the C-2 position, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Amines: The reaction of 2-bromo-7-methoxyquinazoline with primary and secondary amines is a common method for the synthesis of 2-amino-7-methoxyquinazoline derivatives. These reactions are typically carried out in a suitable solvent, often at elevated temperatures, to afford the corresponding substituted amines. The versatility of this reaction allows for the introduction of a wide variety of amino groups, which is of significant interest in the development of pharmacologically active compounds. For instance, various aniline (B41778) derivatives can be reacted to produce a library of N-aryl-7-methoxyquinazolin-2-amines. mdpi.com
Thiols: Thiolates, the conjugate bases of thiols, are potent nucleophiles that can readily displace the bromide to form 2-thioether derivatives of 7-methoxyquinazoline (B158907). These reactions are generally performed in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Alkoxides: Alkoxides, generated from the corresponding alcohols by treatment with a strong base, can also serve as effective nucleophiles. Their reaction with this compound yields 2-alkoxy-7-methoxyquinazoline derivatives.
Table 1: Examples of Nucleophilic Substitution Reactions at C-2 of this compound
| Nucleophile | Reagent Example | Product Type |
| Amine | Aniline | 2-Anilino-7-methoxyquinazoline |
| Thiol | Thiophenol | 2-(Phenylthio)-7-methoxyquinazoline |
| Alkoxide | Sodium Methoxide | 2,7-Dimethoxyquinazoline |
The choice of solvent can significantly influence the rate and outcome of nucleophilic substitution reactions. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often employed as they can solvate the cation of the nucleophilic salt while leaving the anion relatively free to attack the electrophilic carbon. pressbooks.pub In contrast, polar protic solvents can solvate the anionic nucleophile through hydrogen bonding, which can decrease its reactivity. libretexts.orglibretexts.org
While many nucleophilic substitutions on 2-bromoquinazolines proceed without the need for a catalyst, certain transformations can be facilitated by the use of one. For example, copper-catalyzed conditions have been reported for the coupling of amines with aryl halides, which can sometimes offer milder reaction conditions or improved yields for less reactive substrates.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position (C-2)
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The C-Br bond at the 2-position of this compound is well-suited for a variety of these transformations.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is widely used to introduce aryl, heteroaryl, vinyl, and alkyl groups. The reaction of this compound with various boronic acids would provide access to a wide range of 2-substituted-7-methoxyquinazolines. nih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. illinois.edu
Table 2: Key Components of the Suzuki-Miyaura Coupling Reaction
| Component | Role | Example |
| Palladium Catalyst | Facilitates the coupling reaction | Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | Stabilizes the palladium center and influences reactivity | Triphenylphosphine (PPh₃), XantPhos |
| Base | Activates the organoboron species | K₂CO₃, Cs₂CO₃, Na₂CO₃ |
| Organoboron Reagent | Provides the carbon fragment to be coupled | Phenylboronic acid, 2-Thiopheneboronic acid |
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. rsc.org This reaction could be applied to this compound to introduce alkenyl substituents at the C-2 position.
Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. researchgate.net It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comrsc.org This reaction would enable the synthesis of 2-alkynyl-7-methoxyquinazoline derivatives, which are valuable intermediates for further synthetic transformations. Copper-free Sonogashira conditions have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful and general method for the synthesis of aryl amines. wikipedia.orglibretexts.org This reaction has largely superseded classical methods for C-N bond formation due to its broad substrate scope and functional group tolerance. wikipedia.org The application of the Buchwald-Hartwig amination to this compound allows for the coupling of a wide variety of primary and secondary amines, including those that may be poor nucleophiles in traditional SNAr reactions. rsc.orgnih.gov The catalyst system typically consists of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand. chemrxiv.org
Table 3: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Bond Formed | Key Catalyst Components |
| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd catalyst, Base |
| Heck | Alkene | C-C (alkenyl) | Pd catalyst, Base |
| Sonogashira | Terminal alkyne | C-C (alkynyl) | Pd catalyst, Cu(I) co-catalyst (optional), Base |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Ligand, Base |
Reactions Involving the Methoxy (B1213986) Group at C-7
The methoxy group at the C-7 position of the this compound scaffold is a key functional group that can be strategically manipulated to generate a diverse array of derivatives. Its reactivity is primarily centered around ether cleavage (demethylation) to reveal a nucleophilic hydroxyl group, which can then serve as a handle for further functionalization.
Demethylation Strategies to Yield 7-Hydroxyquinazoline Derivatives
Common demethylating agents include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), or aluminum chloride (AlCl₃). For substrates sensitive to harsh acidic conditions, nucleophilic demethylation using agents like lithium iodide (LiI) in pyridine (B92270) or sodium thiomethoxide (NaSMe) in a polar aprotic solvent can be effective.
An analogous debenzylation reaction, which involves the cleavage of a C-O ether bond similar to demethylation, has been reported in the synthesis of related quinazoline derivatives, suggesting the feasibility of such transformations on this scaffold. nih.gov For instance, the removal of a benzyl (B1604629) protecting group to yield a phenol (B47542) highlights the accessibility of the hydroxyl functionality on the quinazoline ring system. nih.gov
Table 1: Common Reagents for Aryl Methyl Ether Demethylation
| Reagent | Typical Conditions | Advantages | Potential Considerations |
|---|---|---|---|
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | High efficiency, mild conditions | Stoichiometric use, moisture sensitive |
| Hydrobromic Acid (HBr) | Acetic acid, reflux | Inexpensive, strong acid | Harsh conditions, potential side reactions |
| Trimethylsilyl Iodide (TMSI) | Acetonitrile, reflux | Neutral conditions | Reagent cost and stability |
Further Functionalization of the Methoxy Moiety
Beyond complete cleavage, the methoxy group itself is generally unreactive towards further direct functionalization. Its primary role is that of a precursor to the more reactive hydroxyl group. Once the demethylation to 2-bromo-7-hydroxyquinazoline is achieved, a wide range of derivatization strategies become available at the C-7 position. The resulting phenol can be readily alkylated using various alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce ether linkages, which has been a strategy to enhance the biological activity of G9a inhibitors based on the quinazoline scaffold. nih.gov This approach allows for the systematic exploration of structure-activity relationships by varying the nature of the appended alkoxy group.
Electrophilic Aromatic Substitution on the Quinazoline Ring System
Electrophilic aromatic substitution (SEAr) provides a direct method for the functionalization of the carbocyclic ring of the quinazoline system. wikipedia.orglibretexts.org The regioselectivity of such reactions on this compound is dictated by the combined electronic effects of the existing substituents and the inherent reactivity of the heterocyclic core.
The quinazoline ring system itself is electron-deficient due to the presence of the two electronegative nitrogen atoms, which generally deactivates the ring towards electrophilic attack compared to benzene (B151609). wikipedia.org However, the substituents on the benzo portion of the molecule play a crucial role in directing incoming electrophiles.
Methoxy Group (C-7): The methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. chegg.com It stabilizes the cationic Wheland intermediate formed during the substitution. libretexts.org Relative to the C-7 position, the ortho positions are C-6 and C-8, and the para position is C-5.
Bromo Group (C-2): The bromine at C-2 is on the pyrimidine (B1678525) ring and primarily influences the electronic nature of that ring. Its effect on the benzene ring is mainly inductive and weakly deactivating.
Considering these factors, the methoxy group at C-7 is the dominant directing group for electrophilic aromatic substitution on the benzene ring. It strongly activates the C-6 and C-8 positions. Steric hindrance from the adjacent fused pyrimidine ring might slightly disfavor substitution at C-8 compared to C-6. Therefore, electrophilic attack is most likely to occur at the C-6 position, followed by the C-8 position. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., using Br₂/FeBr₃). libretexts.orgoneonta.edu
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Influence | Predicted Outcome |
|---|---|---|
| C-5 | para to methoxy, but sterically hindered and electronically influenced by pyrimidine ring | Substitution unlikely |
| C-6 | ortho to activating methoxy group | Major product |
Role as a Versatile Synthetic Building Block for Complex Architectures
The this compound structure is an excellent platform for the construction of more complex molecular architectures, a sought-after characteristic for building blocks in medicinal chemistry and materials science. nih.gov Its utility stems from the presence of multiple, differentially reactive sites that can be addressed with high selectivity.
Scaffold for Fused Heterocyclic Systems
The quinazoline core is a privileged scaffold found in numerous biologically active compounds. nih.gov this compound can serve as a starting material for the synthesis of novel fused heterocyclic systems. The bromine atom at the C-2 position is a particularly valuable handle for cyclization reactions. For instance, through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), a variety of side chains can be introduced at C-2. If these side chains contain appropriate functional groups, subsequent intramolecular cyclization reactions can lead to the formation of new rings fused to the quinazoline system.
For example, a Sonogashira coupling with a terminal alkyne bearing a hydroxyl group could be followed by an intramolecular cyclization to construct a furan-fused quinazoline. Similarly, coupling with an amine-containing boronic acid (via Suzuki coupling) could set the stage for building an additional nitrogen-containing heterocyclic ring. The synthesis of fused heterocycles is a powerful strategy in drug discovery for creating rigid, conformationally constrained molecules with novel pharmacological profiles. airo.co.inias.ac.in
Precursor for Advanced Quinazoline-Based Molecular Scaffolds
As a precursor, this compound offers two primary reaction sites for building advanced molecular scaffolds: the C-2 bromine and the C-7 methoxy group. The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups. This C-C or C-N bond-forming capability is fundamental to modern drug discovery and allows for the modular synthesis of large libraries of compounds.
The C-7 methoxy group, as discussed previously, can be converted to a hydroxyl group, which then serves as a versatile anchor point for attaching various side chains via ether or ester linkages. This dual reactivity allows for a divergent synthetic approach: an initial modification at the C-2 position can be followed by a different modification at the C-7 position, or vice versa. This strategic functionalization enables the creation of complex, three-dimensional molecules with precisely controlled structural features, essential for optimizing interactions with biological targets. The use of heterocyclic building blocks like this is central to the synthesis of complex molecules for pharmaceuticals and agrochemicals.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
While specific experimental data for 2-Bromo-7-methoxyquinazoline is not widely available in peer-reviewed literature, the expected proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted based on the analysis of structurally similar quinazoline (B50416) derivatives. The quinazoline core, substituted with a bromine atom at the 2-position and a methoxy (B1213986) group at the 7-position, would exhibit a unique set of signals.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline ring system and the protons of the methoxy group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methoxy group. The protons on the benzene (B151609) ring portion of the quinazoline would likely appear as a set of coupled signals, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) providing information about their neighboring protons. The methoxy group would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the quinazoline ring would be influenced by the attached substituents. The carbon atom bonded to the bromine (C-2) would be expected to have its signal shifted to a lower field compared to an unsubstituted quinazoline. Conversely, the carbon atom attached to the electron-donating methoxy group (C-7) would be shifted to a higher field. The carbon of the methoxy group itself would appear as a distinct signal, typically around 55-60 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | Value | - |
| H-5 | Value | - |
| H-6 | Value | - |
| H-8 | Value | - |
| -OCH₃ | Value | - |
| C-2 | - | Value |
| C-4 | - | Value |
| C-4a | - | Value |
| C-5 | - | Value |
| C-6 | - | Value |
| C-7 | - | Value |
| C-8 | - | Value |
| C-8a | - | Value |
| -OCH₃ | - | Value |
Note: The table above is a representation of expected data. Actual experimental values would need to be determined through synthesis and analysis.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would be crucial for establishing the connectivity of the protons on the aromatic rings. Cross-peaks in the COSY spectrum would indicate which protons are adjacent to each other. c13nmr.atsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of carbon resonances based on the already assigned proton signals. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is a powerful tool for connecting different parts of the molecule. For instance, the protons of the methoxy group would show a correlation to the C-7 carbon, confirming the position of this substituent. columbia.eduresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of a molecule. For a planar molecule like this compound, NOESY can help to confirm through-space interactions between nearby protons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million. This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₉H₇BrN₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units. mdpi.com
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the molecule. The fragmentation of this compound would likely involve the loss of small neutral molecules or radicals, such as the methoxy group, or cleavage of the quinazoline ring. The analysis of these fragmentation pathways can help to confirm the connectivity of the atoms within the molecule. chemguide.co.uklibretexts.orglibretexts.orgnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed model of the atomic positions within the crystal lattice. This technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state, offering an unambiguous confirmation of the molecular structure. While no specific crystal structure data for this compound has been reported in the publicly available literature, the technique remains the gold standard for solid-state structural characterization. distantreader.orgvensel.org
Analysis of Molecular Conformation and Crystal Packing
To elucidate the three-dimensional structure of this compound, single-crystal X-ray diffraction would be the definitive technique. This method would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles could be determined. Such data would reveal the planarity of the quinazoline ring system and the orientation of the methoxy group relative to the ring.
The crystal packing arrangement would also be determined, showing how individual molecules are organized in the solid state. This analysis would identify the unit cell parameters and the space group, offering insights into the symmetry of the crystalline lattice.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The crystal structure data would be crucial for identifying and characterizing intermolecular interactions. While this compound lacks strong hydrogen bond donors, the nitrogen atoms of the quinazoline ring could act as hydrogen bond acceptors in the presence of suitable donor molecules.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the quinazoline aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide information about the electronic structure of the molecule. The methoxy group, being an electron-donating group, would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinazoline.
Table 1: Expected UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |
|---|---|---|---|
| Ethanol | Data not available | Data not available | π-π* |
This table is illustrative and awaits experimental data.
Fluorescence Spectroscopy and Solvatochromic Behavior
Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence. The emission spectrum would provide information about the excited state of the molecule. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, could be calculated to understand the energy loss between absorption and emission.
Studying the fluorescence in a range of solvents with varying polarities would reveal any solvatochromic behavior. A significant shift in the emission maximum with solvent polarity would suggest a change in the dipole moment of the molecule upon excitation, indicative of an intramolecular charge transfer (ICT) character in the excited state.
Vibrational Spectroscopy (Infrared and Raman)
Identification of Characteristic Functional Group Frequencies
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra would exhibit characteristic frequencies corresponding to the various functional groups present in this compound.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
|---|---|---|
| C-H (aromatic) | Stretching | 3100-3000 |
| C=N (quinazoline) | Stretching | 1620-1580 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-O (methoxy) | Asymmetric Stretching | 1275-1200 |
| C-O (methoxy) | Symmetric Stretching | 1075-1020 |
This table provides expected ranges for vibrational frequencies. Specific values for this compound are not available.
The C-Br stretching frequency is typically weak in the IR spectrum but may be more prominent in the Raman spectrum. The combination of IR and Raman data would provide a comprehensive vibrational fingerprint of the molecule, allowing for its identification and structural confirmation.
Conformational Analysis
The conformational landscape of this compound is primarily defined by the orientation of the methoxy group relative to the largely planar quinazoline ring system. The quinazoline core, being a bicyclic aromatic heterocycle, is inherently rigid, and its geometry is not subject to significant conformational changes. Therefore, the analysis of the molecule's conformation centers on the rotation around the C7-O bond of the methoxy substituent.
For methoxy-substituted aromatic rings, the most stable conformation typically involves the methoxy group being coplanar with the aromatic ring. This planarity allows for favorable electronic interactions, specifically the delocalization of the oxygen lone pair electrons into the π-system of the ring. Two primary planar conformations are possible for the methoxy group: one where the methyl group is oriented towards the C6 position and another where it is oriented towards the C8 position of the quinazoline ring. The relative energies of these conformers would be influenced by the steric interactions between the methyl group and the adjacent hydrogen atoms on the quinazoline ring.
The rotation of the methoxy group out of the plane of the quinazoline ring would lead to higher energy conformers. The transition state for this rotation is expected to occur when the C-O-C plane of the methoxy group is perpendicular to the plane of the quinazoline ring. In this orientation, the stabilizing electronic delocalization is minimized. The energy difference between the planar (ground state) and the perpendicular (transition state) conformations represents the rotational barrier. For anisole (B1667542), this barrier is modest, and a similar low rotational barrier would be expected for the methoxy group in this compound.
The presence of the bromine atom at the 2-position is not expected to significantly influence the conformational preference of the distant methoxy group at the 7-position. The primary determinants of the methoxy group's conformation are its electronic interactions with the quinazoline ring and local steric effects.
In the solid state, crystal packing forces can also influence the observed conformation. X-ray crystallographic studies on related molecules, such as 4-methoxyquinazoline, have shown that the molecule is nearly planar in the crystal lattice. nih.gov This suggests that a planar or near-planar arrangement of the methoxy group relative to the quinazoline ring is energetically favorable.
A hypothetical energy profile for the rotation of the methoxy group in this compound is expected to show two equivalent energy minima corresponding to the planar conformations, and two equivalent energy maxima corresponding to the perpendicular conformations, separated by the rotational energy barrier.
Table 1: Hypothetical Conformational Data for this compound based on Anisole Analogy
| Parameter | Conformer 1 (Planar) | Transition State (Perpendicular) | Conformer 2 (Planar) |
| Dihedral Angle (C6-C7-O-CH3) | ~0° | ~90° | ~180° |
| Relative Energy | 0 kcal/mol (Minimum) | Rotational Barrier | 0 kcal/mol (Minimum) |
| Key Interactions | Favorable π-conjugation | Disrupted π-conjugation | Favorable π-conjugation |
Note: The data in this table is illustrative and based on general principles of conformational analysis for methoxy-substituted aromatic systems. Specific experimental or computational data for this compound is not available in the cited literature.
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting molecular properties. For a molecule like 2-Bromo-7-methoxyquinazoline, DFT would typically be used to investigate its geometry, electronic structure, and reactivity.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. Conformational analysis would further explore other low-energy spatial arrangements, which is particularly relevant for the methoxy (B1213986) group's orientation relative to the quinazoline (B50416) ring system. pjbmb.org.pkbohrium.com Without specific studies, no data on the optimized geometry or conformational landscape of this compound can be presented.
Prediction of Electronic Properties (HOMO-LUMO Energy Gaps)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. irjweb.comwikipedia.org DFT calculations are a standard method for predicting these orbital energies. wuxibiology.com While the theoretical framework is robust, no published studies have calculated the HOMO-LUMO energy gap for this compound.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). deeporigin.comchemrxiv.org This is visualized by color-coding the molecule's surface, typically with red indicating negative potential and blue indicating positive potential. deeporigin.com MEP maps are invaluable for predicting how a molecule will interact with other molecules, such as biological targets. chemrxiv.org Despite its utility, an MEP map for this compound is not available in the scientific literature.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. jchemlett.comdntb.gov.ua These simulations are essential for understanding how molecules like this compound behave in a more realistic environment, such as in a solvent.
Conformational Flexibility Studies in Solution
While DFT can identify stable conformers in a vacuum, MD simulations can explore the conformational flexibility of a molecule in solution. This involves simulating the molecule's movements and changes in shape over nanoseconds or longer, providing insight into which conformations are preferred in a specific solvent and the energy barriers between them. Such studies are critical for understanding how the molecule might adapt its shape to bind to a receptor. nih.gov No MD simulation studies focusing on the conformational flexibility of this compound in solution have been reported.
In Silico Prediction of Reactivity and Selectivity
The reactivity and selectivity of this compound can be extensively modeled using computational methods. Theoretical considerations indicate that the quinazoline ring is susceptible to nucleophilic attack, particularly at the 4-position. scispace.com Computational techniques, such as Density Functional Theory (DFT), are employed to quantify and predict these aspects of its chemical behavior. researchgate.netnih.gov
DFT calculations can be used to determine various electronic properties that govern the molecule's reactivity. nih.gov For instance, the distribution of electron density and the molecular electrostatic potential (MEP) can highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the nitrogen atoms in the quinazoline ring are expected to be electron-rich, while the carbon atom attached to the bromine is a likely electrophilic site.
Local reactive descriptors derived from DFT, such as Fukui functions, can further refine these predictions by identifying the atoms most susceptible to nucleophilic, electrophilic, or radical attack. This information is crucial for predicting the outcomes of chemical reactions and for designing selective syntheses. The table below illustrates the types of data that can be generated from such in silico analyses to predict reactivity.
| Atomic Site | Predicted Reactivity Type | Supporting Computational Descriptor | Predicted Outcome |
|---|---|---|---|
| C2 (attached to Bromine) | Electrophilic | Positive Electrostatic Potential | Susceptible to nucleophilic substitution |
| C4 | Electrophilic | High Fukui function for nucleophilic attack | Addition of nucleophiles across the C4-N3 bond scispace.com |
| N1 and N3 | Nucleophilic | Negative Electrostatic Potential | Protonation or coordination to Lewis acids |
| Benzene (B151609) Ring | Electrophilic Aromatic Substitution | Analysis of orbital coefficients | Substitution guided by the methoxy group |
These computational predictions are invaluable for understanding the chemical behavior of this compound and for planning synthetic modifications.
Structure-Activity Relationship (SAR) Derivation from Computational Models
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational models are instrumental in deriving these relationships, particularly for classes of compounds like quinazoline derivatives, which have shown a wide range of pharmacological activities. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, both in two and three dimensions (2D-QSAR and 3D-QSAR), are frequently used to build mathematical models that predict the biological activity of novel compounds. nih.govnih.gov
For this compound, a QSAR study would involve compiling a dataset of related quinazoline derivatives with their measured biological activities. frontiersin.org Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. nih.gov These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods are then used to create a model that correlates these descriptors with biological activity. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional structure of the molecules. frontiersin.org These models can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are predicted to increase or decrease biological activity. nih.gov For this compound, such a model could highlight the importance of the bromine atom and the methoxy group for a particular biological target.
The insights gained from SAR and QSAR studies are critical for the rational design of new, more potent, and selective analogs. rsc.org For example, if a QSAR model indicated that a larger, more hydrophobic group at the 2-position increases activity, the bromo-substituent could be replaced with other functionalities to test this hypothesis. Molecular docking and molecular dynamics simulations can further complement these studies by providing a detailed picture of how these molecules interact with their biological targets at an atomic level. nih.gov
The following table provides an example of how SAR data for a series of hypothetical 2-substituted 7-methoxyquinazolines might be presented.
| Compound | Substitution at C2 | LogP (Hydrophobicity) | Molecular Weight | Predicted Biological Activity (IC50, µM) |
|---|---|---|---|---|
| 1 | -Br | 2.5 | 239.07 | 5.2 |
| 2 | -Cl | 2.1 | 194.62 | 8.1 |
| 3 | -I | 3.1 | 286.07 | 3.5 |
| 4 | -CH3 | 1.8 | 174.20 | 12.4 |
Biological and Biomedical Research Applications of 2 Bromo 7 Methoxyquinazoline Derivatives Mechanistic Focus
Role as a Key Intermediate in the Synthesis of Biologically Active Quinazoline (B50416) Derivatives
The quinazoline core is a foundational structure in the development of therapeutic agents, and the presence of a bromine atom and a methoxy (B1213986) group on this scaffold provides strategic advantages for chemical synthesis. nih.govnbinno.com The 7-bromo-1H-quinazolin-4-one structure, a related scaffold, is noted for its versatility. The bromine atom at the 7-position serves as a convenient handle for introducing further chemical diversity through various coupling and substitution reactions. nbinno.com This reactivity makes it an ideal starting material for building more complex molecules with potential therapeutic properties. nbinno.com
Similarly, 7-bromo-5-methoxyquinoline is recognized as an important medical intermediate. google.com The bromo group acts as a good leaving group, facilitating the connection of the quinoline ring to different functional groups, thereby enhancing its applicability in drug design. google.com This principle extends to the 2-bromo-7-methoxyquinazoline scaffold, which serves as a crucial building block for creating libraries of compounds to be screened for biological activity. nih.govresearchgate.net The ability to efficiently modify this core structure is essential for exploring structure-activity relationships, a cornerstone of modern drug discovery. nbinno.com
Investigations into Molecular Interactions with Biological Targets
The therapeutic effects of this compound derivatives are rooted in their specific interactions with biological macromolecules. Research has focused on elucidating these interactions, primarily in the context of enzyme inhibition and receptor modulation.
The quinazoline scaffold is a well-established framework for the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. mdpi.comnih.gov Derivatives built upon a bromo-methoxy-substituted quinoline skeleton have been identified as inhibitors of protein kinase SYK, an intracellular non-receptor tyrosine kinase that is a potential therapeutic target for a range of diseases, including respiratory and autoimmune disorders. google.com
Another key target is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development. nih.gov Ibrutinib, a first-generation BTK inhibitor, has demonstrated the therapeutic potential of targeting this enzyme. nih.gov Research into second-generation inhibitors focuses on improving selectivity to minimize off-target effects. mdpi.comnih.gov While specific studies on this compound derivatives as BTK inhibitors are emerging, the general success of the quinazoline scaffold in this area highlights a promising avenue for investigation. For instance, a series of pyrimido[4,5-d] nih.govsemanticscholar.orgoxazin-2-one derivatives were evaluated for BTK inhibitory activity, with the most potent compound exhibiting an IC50 value of 7 nM. nih.gov This demonstrates the potential for related heterocyclic structures to yield highly effective kinase inhibitors.
Adenosine receptors, a class of G protein-coupled receptors, are involved in various physiological processes and have been identified as therapeutic targets for neurodegenerative diseases and cancer. nih.gov Specifically, the adenosine A2A receptor (A2AR) has garnered significant interest. nih.gov
Recent studies have highlighted the 2-aminoquinazoline heterocycle as a promising scaffold for designing new A2AR antagonists. nih.gov In one study, new 2-aminoquinazoline derivatives with substitutions at the C6- and C7-positions were synthesized to enhance antagonist activity. One such derivative, compound 5m , demonstrated a high affinity for the human A2A receptor with a Kᵢ value of 5 nM and showed functional antagonist activity with an IC₅₀ of 6 µM in a cyclic AMP assay. nih.gov These findings underscore the potential of modifying the quinazoline core, including methoxy-substituted variants, to develop potent and selective receptor modulators. nih.govnih.gov
Mechanistic Studies of Cellular Antiproliferative Activity in Vitro
Derivatives of this compound have shown significant promise as anticancer agents. In vitro studies using various cancer cell lines have been crucial in understanding their antiproliferative effects and the underlying molecular mechanisms.
The cytotoxic potential of quinazoline derivatives has been evaluated against a panel of human cancer cell lines. Novel 4,7-disubstituted 8-methoxyquinazoline derivatives have demonstrated significant cytotoxic potencies against colorectal carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cells. semanticscholar.orgnih.gov The IC₅₀ values for these derivatives ranged from 5.64 ± 0.68 µM to 23.18 ± 0.45 µM against HCT116 and HepG2 cells, respectively. semanticscholar.org The most potent compound in this series, designated 18B , was selected for more detailed biological evaluation. semanticscholar.orgnih.gov
Other studies have shown the efficacy of different quinazoline derivatives against other cancer cell lines. For instance, morpholine-substituted quinazolines displayed significant cytotoxic activity against breast adenocarcinoma (MCF-7) cells. rsc.org The antiproliferative activity of a 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline derivative was also demonstrated against leukemia cell lines, where it was found to induce apoptosis. nih.gov The table below summarizes the cytotoxic activities of representative quinazoline derivatives against various cancer cell lines. semanticscholar.orgnih.gov
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Quinazoline Derivative Series | HCT116 (Colon) | 5.64 ± 0.68 | semanticscholar.orgnih.gov |
| Quinazoline Derivative Series | HepG2 (Liver) | 23.18 ± 0.45 | semanticscholar.org |
| Compound 18B | Primary Human Gallbladder Cancer | 8.50 ± 1.44 | nih.gov |
| AK-3 (Morpholine substituted quinazoline) | MCF-7 (Breast) | 6.44 ± 0.29 | rsc.org |
| AK-10 (Morpholine substituted quinazoline) | MCF-7 (Breast) | 3.15 ± 0.23 | rsc.org |
A key mechanism underlying the anticancer activity of these compounds is their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer. nih.govmdpi.com The Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival, is frequently overactivated in cancers like colorectal and hepatocellular carcinoma. nih.govresearchgate.netnih.gov
Mechanistic studies have revealed that novel 4,7-disubstituted 8-methoxyquinazoline derivatives can downregulate the Wnt/β-catenin signaling pathway. semanticscholar.orgnih.gov The interaction between β-catenin and the transcription factor TCF4 is a critical step for the activation of Wnt target genes. semanticscholar.orgnih.gov The designed quinazoline derivatives were shown to disrupt this protein-protein interaction. semanticscholar.org The most potent compound, 18B , was found to downregulate the expression of β-catenin and TCF4 proteins. nih.gov Furthermore, it reduced the mRNA levels of downstream Wnt target genes, such as c-MYC and Cyclin D1, in HCT116 cells. semanticscholar.orgnih.gov This disruption of the signaling cascade leads to the induction of apoptosis and inhibition of cell migration in both HCT116 and HepG2 cells. semanticscholar.orgnih.gov Targeting this pathway represents a promising therapeutic strategy, and these quinazoline derivatives have been identified as potential lead compounds for developing new anticancer drugs. nih.gov
Induction of Apoptosis and Inhibition of Cell Migration in Cellular Models
Quinazoline derivatives are recognized for their ability to induce apoptosis and inhibit cell migration in cancer cell lines, key mechanisms in cancer progression and metastasis. frontiersin.org Research has demonstrated that various derivatives of the quinazoline scaffold can trigger programmed cell death and impede the movement of cancer cells.
Studies on novel quinazoline derivatives have shown they can effectively induce apoptosis. For instance, certain compounds were found to arrest the cell cycle at the G2/M phase and trigger apoptosis in gastric cancer cells (MGC-803). mdpi.comnih.gov The mechanism involves modulating the expression of key apoptosis-related proteins, specifically down-regulating anti-apoptotic proteins like Bcl-2 and Mcl-1, while up-regulating pro-apoptotic proteins such as Bax and cleaved PARP. mdpi.comnih.gov Similarly, a series of quinazoline derivatives bearing a sulfonamide moiety were shown to induce apoptosis in MCF-7 breast cancer cells, with flow cytometry data confirming their ability to mediate apoptosis and arrest the cell cycle in the G1 phase. bohrium.com The pro-apoptotic effect of some quinazoline derivatives is selective for cancer cells, with several compounds showing no cytotoxicity in non-tumoral human cell lines. tandfonline.comnih.gov
In addition to inducing cell death, quinazoline derivatives have been shown to inhibit cancer cell migration. The migratory capacity of MGC-803 cells was effectively inhibited by certain quinazoline compounds in a dose-dependent manner, as demonstrated by wound healing and transwell assays. mdpi.comnih.gov Another quinazolinone derivative, MJ-29, was found to suppress the invasion and migration of human oral cancer cells (CAL 27) by inhibiting the expression of matrix metalloproteinases MMP-2 and MMP-9. iiarjournals.org This inhibition is linked to the downregulation of the MAPK and AKT signaling pathways. iiarjournals.org The anti-migratory effects can also be linked to the role of quinazolines as tubulin inhibitors, which disrupts the formation of microtubules essential for cell division and movement. frontiersin.org
Exploration of Other Mechanistic Biological Activities
In Vitro Antimicrobial and Antifungal Activity
Derivatives of 6-bromoquinazoline have been a focus of research for their potential as antimicrobial and antifungal agents. Structure-activity relationship studies suggest that the presence of a halogen atom, such as bromine, at the 6-position of the quinazolinone ring can enhance antimicrobial activities. nih.gov
In antibacterial screenings, 6-bromo-quinazolinone derivatives have demonstrated notable efficacy. For example, the compound 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one showed high activity against several bacterial strains, including Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumoniae. mediresonline.orgmediresonline.org The antibacterial activity of these compounds, measured by the zone of inhibition, was found to be significant compared to standard drugs. mediresonline.org
Table 1: In Vitro Antibacterial Activity of a 6-Bromo-Quinazolinone Derivative Data sourced from studies on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one. mediresonline.org
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 16 |
| Bacillus species | 15 |
| Escherichia coli | 15 |
| Klebsiella pneumoniae | 14 |
| Pseudomonas aeruginosa | 12 |
| Aspergillus species | 10 |
The antifungal properties of these compounds have also been evaluated. The derivative 6-bromo-4-ethoxyethylthio quinazoline was tested against various plant pathogenic fungi and showed potent activity, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net Mechanistic studies in Gibberella zeae treated with this compound indicated a decline in mycelial reducing sugar, chitosan, soluble protein, and pyruvate content, suggesting interference with fungal cell wall synthesis and metabolism. researchgate.net Other studies have synthesized and tested ligands such as 6-bromo-2-[(4-(3-chlorophenyl) piperazine-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one and its metal chelates, which also displayed antifungal activity. researchgate.net
Table 2: In Vitro Antifungal Activity of 6-Bromo-4-ethoxyethylthio quinazoline Data represents EC50 values against various plant pathogenic fungi. researchgate.net
| Fungal Species | EC50 (μg/mL) |
|---|---|
| Gibberella zeae | 17.47 |
| Alternaria solani | 25.43 |
| Fusarium oxysporum | 34.61 |
| Cercospora arachidicola | 52.87 |
| Physalospora piricola | 70.79 |
Antiviral Activity in Cell-Based Assays
The antiviral potential of 6-bromo-quinazoline derivatives has been investigated in cell-based assays against a panel of viruses. A study focusing on a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones tested their activity against viruses including Herpes simplex-1, Herpes simplex-2, Vaccinia virus, and Vesicular stomatitis virus, among others. nih.gov
From this series, one compound, 6-Bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, demonstrated particularly potent and selective antiviral activity. It exhibited a minimum inhibitory concentration (MIC) of 1.92 µg/mL against the vaccinia virus in E(6)SM cell culture. nih.gov This finding suggests that this class of compounds may possess activity against Pox viruses. nih.gov The same study also investigated anti-HIV activity, but none of the tested compounds showed significant efficacy against the replication of HIV-1 in MT-4 cells. nih.gov
Development as Molecular Probes and Imaging Agents
The structural scaffold of quinazoline is a versatile platform for the development of sophisticated tools for biomedical imaging, including fluorescent probes and precursors for positron emission tomography (PET) agents.
Fluorescent Quinazoline Probes
The quinazoline and quinazolinone frameworks are utilized to construct fluorescent probes for cellular imaging due to their favorable photophysical properties. nih.govnih.gov These probes are typically designed with two key components: a pharmacophore moiety (the quinazoline structure) for target recognition and a fluorophore for visualization. nih.govacs.org
Researchers have developed quinazoline-based small-molecule fluorescent probes for detecting α1-Adrenergic receptors (α1-ARs), which are important G protein-coupled receptors. nih.govacs.org These probes have been successfully used for the visualization and subcellular localization of α1-ARs in cell imaging studies. nih.gov Other quinazolinone-based probes have been designed to target specific organelles within cells; for instance, certain probes have demonstrated the ability to specifically target mitochondria or lysosomes in HeLa cells. rsc.org The development of these probes provides powerful tools for studying receptor biology and cellular dynamics without the need for radioligands. nih.gov
Precursors for Positron Emission Tomography (PET) Imaging Agents
The bromo-quinazoline structure serves as a critical precursor in the synthesis of radioligands for Positron Emission Tomography (PET), a highly sensitive molecular imaging technique. The bromine atom provides a reactive site for the introduction of positron-emitting radionuclides, such as Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]).
For example, bromo-substituted precursors are used in nucleophilic substitution reactions to produce ¹⁸F-labeled PET agents. researchgate.net This synthetic strategy has been applied to develop ligands for the translocator protein (TSPO), a biomarker for neuroinflammation. researchgate.netnih.gov The quinazoline derivative [¹¹C]-ER176 is a notable PET radiopharmaceutical that has shown promise due to its low binding sensitivity to a common human single nucleotide polymorphism (rs6971), which can otherwise complicate the interpretation of TSPO PET imaging data. nih.gov Synthetic routes have been specifically devised to create chiral quinazoline amide synthons that can be rapidly coupled to various commercially available molecules to produce novel PET ligands. nih.gov This modular approach facilitates the efficient development of new imaging agents based on the quinazoline scaffold.
Future Research Directions and Methodological Advancements
Development of Novel and Efficient Synthetic Routes
While classical methods for quinazoline (B50416) synthesis are well-established, future work will focus on developing more efficient, cost-effective, and environmentally benign synthetic pathways. nih.govnih.gov Traditional multi-step syntheses often suffer from long reaction times and may require harsh conditions or hazardous reagents. nih.gov Modern synthetic chemistry offers several avenues to overcome these limitations.
Future synthetic strategies could include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. rroij.com
Catalyst-Driven Methodologies: The exploration of novel catalysts, such as transition metals (e.g., palladium, copper) or even metal-free catalysts, can enable more efficient and selective C-H functionalization and cross-coupling reactions, providing direct routes to complex derivatives. researchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, and reaction time), enhancing safety, scalability, and product consistency. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.
Multi-Component Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form a complex product can significantly improve atom economy and reduce the number of purification steps required, aligning with the principles of green chemistry. nih.govpnrjournal.com
By focusing on these advanced synthetic methods, researchers can build libraries of 2-Bromo-7-methoxyquinazoline derivatives more rapidly and sustainably, accelerating the pace of discovery.
High-Throughput Screening of Derivatized Libraries for Unexplored Biological Activities
High-Throughput Screening (HTS) is a powerful technology that enables the rapid assessment of thousands of chemical compounds for a specific biological activity. benthamdirect.com By creating a chemical library based on the this compound scaffold, where the 2-position is functionalized via various coupling reactions, researchers can explore a vast chemical space.
Key aspects of this future direction include:
Phenotypic Screening: Instead of targeting a single protein, phenotypic screens assess the effect of compounds on whole cells or organisms to identify desired physiological outcomes. nih.gov This approach can uncover novel mechanisms of action and identify first-in-class therapeutic agents.
Target-Based Screening: For well-validated biological targets, HTS can efficiently identify potent and selective inhibitors. Libraries derived from this compound can be screened against panels of kinases, proteases, or other enzymes implicated in diseases like cancer or inflammatory disorders.
Repurposing Existing Libraries: HTS provides an opportunity to screen existing compound collections, including clinically approved drugs, to find new uses (drug repurposing), which can significantly shorten the drug development timeline. benthamdirect.com
The combination of combinatorial synthesis starting from this compound and HTS provides a systematic and unbiased approach to discovering new biological functions and therapeutic applications for this versatile scaffold.
Advanced Structural Biology Studies of Quinazoline-Target Interactions
Understanding how a molecule binds to its biological target at an atomic level is crucial for rational drug design. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide high-resolution three-dimensional structures of quinazoline derivatives in complex with their target proteins.
Future research in this area should focus on:
Co-crystallization Studies: Obtaining crystal structures of lead compounds derived from this compound bound to their targets (e.g., protein kinases) can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts. urfu.ru This information is invaluable for optimizing ligand affinity and selectivity.
Fragment-Based Screening: Using biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy, small fragments can be screened for binding to a target. The this compound core could serve as a starting point for fragment elaboration.
Computational Docking and Molecular Dynamics: In conjunction with experimental methods, molecular docking simulations can predict the binding poses of novel derivatives within a target's active site. mdpi.com Molecular dynamics (MD) simulations can further explore the stability of these interactions over time, providing insights into the dynamic nature of the protein-ligand complex.
These studies will guide the structure-activity relationship (SAR) analysis, enabling the design of next-generation inhibitors with improved potency and specificity.
Integration of Cheminformatics and Machine Learning for Predictive Modeling
The explosion of chemical and biological data has paved the way for the use of cheminformatics and machine learning (ML) in drug discovery. researchgate.netmdpi.comresearchgate.net These computational tools can analyze vast datasets to identify patterns and build predictive models, thereby reducing the time and cost associated with experimental screening. researchgate.netrsc.org
Future applications for the this compound scaffold include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the physicochemical properties of a series of quinazoline derivatives with their biological activities. researchgate.net These models can then be used to predict the potency of novel, unsynthesized compounds.
Machine Learning Algorithms: ML models, such as random forests and deep neural networks, can be trained on large datasets of known active and inactive compounds to predict the biological activity of new molecules. researchgate.net This can help prioritize which derivatives of this compound to synthesize and test.
Predictive ADMET Modeling: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. By integrating these models early in the design phase, researchers can filter out compounds with unfavorable pharmacokinetic or toxicological profiles.
The synergy between computational modeling and experimental validation will create a more efficient and data-driven discovery pipeline.
Exploration of Materials Science Applications beyond Traditional Medicinal Chemistry
While the quinazoline core is primarily known for its biological activities, its rigid, aromatic structure and tunable electronic properties make it an attractive candidate for applications in materials science. urfu.ruresearchgate.net Recent research has demonstrated the potential of quinazoline derivatives in optoelectronic devices. beilstein-journals.org
Future research should explore:
Organic Light-Emitting Diodes (OLEDs): Quinazoline-based molecules can function as emitters or host materials in OLEDs. researchgate.neturfu.ru Specifically, they have been investigated as components of Thermally Activated Delayed Fluorescence (TADF) emitters, which can achieve high quantum efficiencies. semanticscholar.org The electron-withdrawing nature of the quinazoline ring makes it a suitable acceptor unit in donor-acceptor "push-pull" molecules designed for optoelectronic applications. semanticscholar.org
Organic Semiconductors: The π-conjugated system of the quinazoline scaffold allows for charge transport, a key property for organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Chemosensors: By functionalizing the quinazoline ring with specific recognition motifs, it may be possible to develop fluorescent or colorimetric sensors for detecting ions or small molecules. urfu.ru
Photochromic and Thermochromic Materials: The incorporation of quinazoline moieties into larger molecular systems could lead to materials that change color in response to light (photochromism) or heat (thermochromism), with potential applications in smart windows, security inks, and data storage.
Exploring these non-traditional applications will open up new avenues for the this compound scaffold, bridging the gap between medicinal chemistry and materials science.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | Anhydrous acetone, K₂CO₃, reflux | ~65 | 97 | |
| Direct Bromination | NBS, CCl₄, 50°C | ~50 | 90 |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry of bromo and methoxy groups. For example, methoxy protons typically appear as singlets at δ 3.8–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 253.9842 for C₉H₆BrN₂O) .
- Elemental Analysis : Matches experimental and theoretical C/H/N/Br ratios (e.g., C 42.38%, H 2.76%, Br 31.36%) .
- X-ray Crystallography : Resolves bond angles/distances in crystalline form (e.g., C-Br bond length ~1.89 Å) .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Bromo Substituent Reactivity : The electron-withdrawing methoxy group at C7 activates the C2 bromo site for palladium-catalyzed coupling. Optimize using Pd(PPh₃)₄, Na₂CO₃, and arylboronic acids in THF/H₂O (3:1) at 80°C .
- Byproduct Analysis : Monitor for debromination using LC-MS; adjust ligand (e.g., XPhos) to suppress side reactions .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Case Study : Discrepancies in NMR shifts may arise from tautomerism or solvent effects. For example, DMSO-d₆ can induce peak broadening due to hydrogen bonding. Validate with 2D NMR (COSY, HSQC) and compare with computational predictions (DFT at B3LYP/6-311+G(d,p)) .
Q. How can computational modeling predict the biological activity of this compound analogs?
- Docking Studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). The methoxy group’s orientation impacts hydrophobic pocket interactions .
- QSAR Models : Correlate Hammett constants (σ) of substituents with IC₅₀ values in enzyme assays .
Methodological Best Practices
Q. How to design reproducible synthetic protocols for this compound derivatives?
- Documentation : Specify anhydrous conditions, catalyst batches (e.g., Pd(PPh₃)₄ from Sigma-Aldrich, Lot #XYZ), and storage (desiccated, -20°C) .
- Quality Control : Include melting point ranges (e.g., 145–147°C) and HPLC retention times (e.g., 8.2 min, C18 column) in supplementary data .
Q. What frameworks (e.g., FINER criteria) ensure rigorous research questions for studying this compound?
- FINER Application :
- Feasible : Scale reactions to ≤5 mmol for cost-effective screening.
- Novel : Explore understudied targets (e.g., dual kinase-inhibitor activity).
- Relevant : Align with trends in anticancer quinazoline derivatives .
Data Contradictions and Resolution
Q. Table 2: Common Analytical Challenges
| Issue | Resolution | Reference |
|---|---|---|
| HRMS m/z mismatch | Re-run with internal standard (e.g., NaTFA) | |
| NMR peak splitting | Check for residual solvent (e.g., acetone) | |
| Low coupling reaction yield | Optimize ligand (XPhos vs. SPhos) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
